molecular formula C10H12N2O2 B8302417 N-(5-amino-2-methoxyphenyl)-acrylamide

N-(5-amino-2-methoxyphenyl)-acrylamide

Cat. No. B8302417
M. Wt: 192.21 g/mol
InChI Key: HKRQLZYPJXCVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06881737B2

Procedure details

A mixture of N-(2-methoxy-5-nitro-phenyl)-acrylamide (Step 1) (335 mg, 1.51 mmol), iron powder (0.51 g, 9.0 mmol), FeSO4 (839 mg, 3.02 mmol), Celite® (0.3 g) and water (9 mL) was heated to reflux with stirring for 3 h. The reaction mixture was cooled to RT. The solution was made basic to pH 13-14 by the addition of 2 N NaOH. The reaction mixture was diluted with EtOAc and water. The solution was filtered to remove the solids and solids were washed with EtOAc. The aqueous layer was extracted three times with EtOAc (100 mL) and the combined organics were dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography using EtOAc as the solvent to give N-(5-amino-2-methoxyphenyl)-acrylamide.
Quantity
335 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
839 mg
Type
reactant
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[NH:12][C:13](=[O:16])[CH:14]=[CH2:15].[OH-].[Na+]>CCOC(C)=O.O.[Fe]>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([NH:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
335 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(C=C)=O
Name
FeSO4
Quantity
839 mg
Type
reactant
Smiles
Name
Quantity
0.51 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids and solids
WASH
Type
WASH
Details
were washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with EtOAc (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)NC(C=C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.